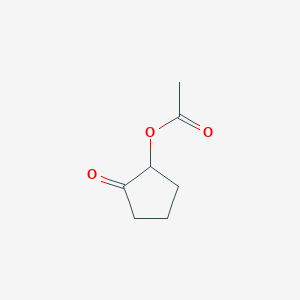

Cyclopentanone, 2-(acetyloxy)-

Description

Historical Trajectory of Cyclopentanone (B42830) Derivatives in Organic Chemistry

The study of cyclopentanone and its derivatives has a rich history intertwined with the development of organic synthesis. Early investigations in the 20th century focused on the fundamental reactions and properties of cyclic ketones. researchgate.netacs.org The synthesis of cyclopentanone itself was a notable achievement, with methods like the ketonic decarboxylation of adipic acid being established. wikipedia.org Over time, the focus shifted towards the functionalization of the cyclopentanone ring, leading to the development of a wide array of derivatives. scirp.org

A significant milestone in this area was the development of methods for the stereoselective synthesis of substituted cyclopentanones, which are crucial components of many natural products. dcu.ie The evolution of spectroscopic techniques was also instrumental in characterizing these new compounds and understanding their three-dimensional structures. The study of cyclopentanone photochemistry, for instance, revealed the involvement of biradical intermediates, deepening the understanding of its reactivity. researchgate.net This historical foundation has paved the way for the exploration of more complex derivatives like "Cyclopentanone, 2-(acetyloxy)-".

Academic Significance of Cyclopentanone, 2-(acetyloxy)- as a Synthetic Synthon

The academic significance of "Cyclopentanone, 2-(acetyloxy)-" lies in its role as a versatile synthetic synthon, a building block that can be strategically incorporated into a larger molecule. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The ketone and ester functionalities allow for a variety of transformations, while the chiral center at the C-2 position makes it a valuable precursor for asymmetric synthesis.

One of the most notable applications of "Cyclopentanone, 2-(acetyloxy)-" is in the synthesis of prostaglandins, a class of biologically active lipids. wikipedia.org Specifically, it has been used as an intermediate in the synthesis of Prostaglandin F2α. wikipedia.org Furthermore, this compound serves as a key starting material for the preparation of other functionalized cyclopentanones and cyclopentanoids, which are core structures in numerous natural products. dcu.ienih.govacs.org Its ability to undergo various chemical reactions makes it a powerful tool for constructing complex molecular frameworks. researchgate.netrsc.org

The chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-2-acetoxycyclopentanone has been a significant area of research, providing access to chiral building blocks with high enantiomeric excess (ee). metu.edu.trrsc.orgnih.gov Lipases are commonly employed for the kinetic resolution of racemic 2-acetoxycyclopentanone, yielding both enantiomers with high optical purity. metu.edu.trrsc.orgnih.govwikipedia.orgutsouthwestern.eduuni-graz.at

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens lipase (B570770) | (±)-2-Acetoxycyclopentanone | (S)-2-Acetoxycyclopentanone | >99% | - | nih.gov |

| Pseudomonas fluorescens lipase | (±)-2-Acetoxycyclopentanone | (R)-2-Hydroxycyclopentanone | >99% | - | nih.gov |

| Pig Liver Esterase (PLE) | (±)-5-Acetoxy-2-cyclopentenone | (+)-5-Acetoxy-2-cyclopentenone | 96% | 45% | metu.edu.tr |

| Pig Liver Esterase (PLE) | (±)-5-Acetoxy-2-cyclopentenone | (-)-5-Hydroxy-2-cyclopentenone (acetylated to (-)-5-Acetoxy-2-cyclopentenone) | 94% | - | metu.edu.tr |

Current Research Landscape and Future Directions in Cyclopentanone, 2-(acetyloxy)- Chemistry

The current research landscape for "Cyclopentanone, 2-(acetyloxy)-" and related cyclopentanone derivatives is vibrant and expanding into new areas. There is a growing interest in developing more efficient and sustainable synthetic methods, including the use of organocatalysis and multicatalytic cascade reactions to produce highly functionalized cyclopentanones. acs.orgnih.gov

A significant trend is the utilization of cyclopentanone derivatives, which can be sourced from biomass, as precursors for high-value chemicals and biofuels. mdpi.com This aligns with the broader push towards green chemistry and the development of a circular economy. The global market for cyclopentanone is projected to grow, driven by its applications in pharmaceuticals, agrochemicals, and electronics. techsciresearch.com

Future research is expected to focus on several key areas:

Medicinal Chemistry: The development of novel therapeutic agents based on the cyclopentanone scaffold is a promising avenue. scirp.orgresearchgate.netmdpi.com The unique structural features of these derivatives make them attractive candidates for drug discovery programs.

Natural Product Synthesis: "Cyclopentanone, 2-(acetyloxy)-" will likely continue to be a valuable building block in the total synthesis of complex natural products. nih.govrsc.orgsioc-journal.cnkib.ac.cn

Carbocyclic Nucleosides: There is ongoing research into the synthesis of carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) ring, for potential antiviral and antitumor applications. metu.edu.trd-nb.infonih.govsioc-journal.cn

Flavor and Fragrance: Certain cyclopentanone derivatives are known for their use as flavor and odor-modifying ingredients, and further exploration in this area is anticipated. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52789-75-0 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

(2-oxocyclopentyl) acetate |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3 |

InChI Key |

RBEIPUMJEQUKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentanone, 2 Acetyloxy

Direct Acetylation Strategies

Direct acetylation strategies involve the introduction of an acetoxy group at the C2 position of a cyclopentanone (B42830) ring system. These methods are often sought for their atom economy and straightforward approach.

Catalyst-Controlled Acylation of Cyclopentanones

The direct, catalyst-controlled acylation of cyclopentanones to yield 2-acetoxycyclopentanone is a nuanced challenge in synthetic chemistry. The primary approach involves the generation of a cyclopentanone enolate, followed by its reaction with an acetylating agent. The catalyst's role is to control the regioselectivity of enolate formation and to facilitate the subsequent acylation. While direct C-acylation of ketone enolates is a common transformation, achieving selective O-acylation to form the enol acetate (B1210297) can be influenced by the reaction conditions, the nature of the cation, and the solvent system.

Research into the catalytic asymmetric vinylation of ketone enolates has demonstrated the utility of palladium catalysts with chiral phosphine ligands in controlling the stereochemistry of reactions at the α-position of ketones. acs.org Although focused on C-C bond formation, these systems highlight the potential for catalyst control in reactions involving ketone enolates. The principles of using catalyst-ligand complexes to influence the reactivity and selectivity of enolates could theoretically be applied to direct O-acetylation.

| Catalyst System | Substrate Type | Key Feature |

| Palladium(0) with chiral phosphine ligands | Ketone enolates | Enantioselective C-vinylation, demonstrating catalyst control over enolate reactivity. acs.org |

Regioselective Acetylation Protocols

Achieving regioselectivity in the acetylation of unsymmetrical ketones is a significant synthetic hurdle. In the case of cyclopentanone, which is symmetrical, the challenge lies in controlling the reaction to favor O-acetylation over C-acylation, especially under conditions that might lead to the formation of 2-acetylcyclopentanone. The formation of silyl enol ethers from cyclopentanone provides a well-established route to a stable enol equivalent that can then be subjected to various electrophilic reactions. The reaction of these silyl enol ethers with acetylating agents in the presence of a catalyst could provide a regioselective route to 2-acetoxycyclopentanone.

Indirect Preparative Routes

Indirect routes to 2-acetoxycyclopentanone often involve the transformation of a pre-functionalized cyclopentanone scaffold or the use of biocatalysis and oxidative rearrangements to achieve the desired structure.

Transformations from Precursor Cyclopentanone Scaffolds

A common indirect strategy involves the use of a precursor cyclopentanone that already possesses a functional group at the C2 position, which can then be converted to an acetoxy group. A prime example is the use of 2-hydroxycyclopentanone as a precursor. cymitquimica.com This α-hydroxy ketone can be directly acetylated using standard acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or a tertiary amine. This method is generally high-yielding and avoids the regioselectivity issues associated with the direct acetylation of cyclopentanone.

Another potential precursor is a 2-halocyclopentanone. Nucleophilic substitution of the halide with an acetate salt, such as sodium acetate or potassium acetate, can yield 2-acetoxycyclopentanone. The success of this reaction is dependent on the nature of the halide and the reaction conditions, with iodide often being the best leaving group.

| Precursor Scaffold | Reagents for Transformation | Product |

| 2-Hydroxycyclopentanone | Acetic anhydride, pyridine | Cyclopentanone, 2-(acetyloxy)- |

| 2-Bromocyclopentanone | Sodium acetate | Cyclopentanone, 2-(acetyloxy)- |

Enzymatic Synthesis and Biocatalytic Resolutions for 2-Acetoxycyclopentanones

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral 2-acetoxycyclopentanones. These methods often rely on the kinetic resolution of a racemic precursor, most commonly (±)-2-hydroxycyclopentanone. Lipases are a class of enzymes that are particularly effective at catalyzing the enantioselective acylation of alcohols. unimi.it

In a typical biocatalytic resolution, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to acetylate one enantiomer of (±)-2-hydroxycyclopentanone preferentially, leaving the other enantiomer unreacted. unimi.it This results in a mixture of one enantiomer of 2-acetoxycyclopentanone and the opposite enantiomer of 2-hydroxycyclopentanone, which can then be separated. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. Vinyl acetate is a commonly used acyl donor as the co-product, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

| Enzyme | Substrate | Acyl Donor | Key Outcome |

| Candida antarctica lipase B (CALB) | (±)-2-Hydroxycyclopentanone | Vinyl acetate | Kinetic resolution to yield enantiomerically enriched 2-acetoxycyclopentanone and 2-hydroxycyclopentanone. unimi.it |

| Lipase from Rhizomucor miehei (RML) | Racemic N-acetyl phenylalanine analogues | Ethyl acetamidocianoacetate | Enantioselective interesterification. unimi.it |

Oxidative Transformations and Controlled Skeletal Rearrangements yielding 2-Acetoxycyclopentanone

The Baeyer-Villiger oxidation is a powerful reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. A modification of this reaction can be envisioned for the synthesis of 2-acetoxycyclopentanone from 2-acetylcyclopentanone. In this proposed transformation, the peroxyacid would selectively insert an oxygen atom between the acetyl carbonyl group and the cyclopentanone ring, leading to the formation of 2-acetoxycyclopentanone. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom typically migrating. In the case of 2-acetylcyclopentanone, the migration of the cyclopentyl group would lead to the desired product.

This reaction represents a controlled skeletal rearrangement where the carbon framework is altered by the insertion of an oxygen atom. The use of various peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents can be employed to effect this transformation. sigmaaldrich.comorganic-chemistry.org

| Starting Material | Reaction Type | Reagent | Product |

| 2-Acetylcyclopentanone | Baeyer-Villiger Oxidation | m-CPBA | Cyclopentanone, 2-(acetyloxy)- |

| Cyclic Ketones | Baeyer-Villiger Oxidation | Peroxyacids | Lactones wikipedia.orgsigmaaldrich.comorganic-chemistry.org |

Green Chemistry Approaches in Cyclopentanone, 2-(acetyloxy)- Synthesis

The development of environmentally benign synthetic routes to "Cyclopentanone, 2-(acetyloxy)-" is a significant focus within contemporary organic chemistry, aligning with the principles of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound can be approached through a two-step process: the formation of the precursor 2-hydroxycyclopentanone, followed by its acetylation. Green methodologies have been explored for both of these transformations, emphasizing the use of biocatalysis and alternative reaction conditions to enhance sustainability.

A key green strategy for the synthesis of the precursor, 2-hydroxycyclopentanone, involves the aldol (B89426) condensation of cyclopentanone with formaldehyde. fiveable.me This reaction is a foundational method for creating the hydroxylated cyclopentanone ring structure. fiveable.me Furthermore, enzymatic strategies have been developed for the asymmetric synthesis of α-hydroxy ketones, which are of significant interest for producing chiral building blocks. researchgate.net Biocatalytic methods, such as the asymmetric reduction of dicarbonyl compounds or the kinetic resolution of racemic α-hydroxy ketones, offer pathways to enantiomerically enriched cyclic β-hydroxy ketones. researchgate.net These enzymatic approaches often proceed under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.netresearchgate.net

The subsequent acetylation of 2-hydroxycyclopentanone to yield "Cyclopentanone, 2-(acetyloxy)-" can be achieved through various green methodologies that avoid hazardous reagents and solvents. A prominent green approach is the use of biocatalysts, particularly lipases, for the acylation of secondary alcohols. rsc.orgresearchgate.netutupub.fimdpi.com Lipase-catalyzed acetylation can be conducted in organic solvents or, more sustainably, under solvent-free conditions. researchgate.netutupub.fimdpi.comrsc.org Vinyl acetate is often employed as an efficient acyl donor in these enzymatic reactions. wikipedia.org

In addition to biocatalysis, other green acetylation methods include the use of solid acid catalysts like zeolites and heteropoly acids, which are reusable and environmentally friendly. umich.eduiosrjournals.org Deep eutectic solvents have also emerged as effective and recyclable catalysts for the acylation of sterically hindered secondary alcohols. rsc.org These methods often allow for high yields under mild reaction conditions. rsc.org Furthermore, catalyst-free and solvent-free acetylation reactions have been developed, representing a highly efficient and environmentally benign option. mdpi.comrsc.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of "Cyclopentanone, 2-(acetyloxy)-", focusing on the acetylation of the precursor 2-hydroxycyclopentanone.

Table 1: Green Chemistry Approaches for the Acetylation of 2-hydroxycyclopentanone

| Green Approach | Catalyst/Conditions | Acylating Agent | Key Advantages |

|---|---|---|---|

| Biocatalysis | Immobilized Lipase (e.g., Candida antarctica lipase B) | Vinyl Acetate or Acetic Anhydride | High selectivity, mild reaction conditions, biodegradable catalyst. rsc.orgutupub.fiwikipedia.org |

| Solvent-Free Synthesis | Catalyst-free, heat | Acetic Anhydride | Eliminates solvent waste, simplifies product purification. mdpi.comrsc.org |

| Heterogeneous Catalysis | Na-Y Zeolite | Acetic Anhydride | Reusable catalyst, environmentally friendly, mild conditions. iosrjournals.org |

| Deep Eutectic Solvents | [CholineCl][ZnCl2]3 | Acid Anhydrides | Recyclable catalyst, high efficiency for sterically hindered alcohols. rsc.org |

| Heteropoly Acids | Preyssler, Wells-Dawson, and Keggin type HPAs | Acetic Anhydride | Eco-friendly solid acid catalysts. umich.edu |

Mechanistic Investigations of Cyclopentanone, 2 Acetyloxy Reactions

Elucidation of Acetyloxy Group Introduction Mechanisms

The introduction of an acetyloxy group at the α-position of cyclopentanone (B42830) to form Cyclopentanone, 2-(acetyloxy)- can be achieved through several methods, with the underlying mechanisms varying depending on the reagents employed. Two prominent methods involve the use of lead tetraacetate and hypervalent iodine(III) reagents.

The reaction with lead tetraacetate is a well-established method for the α-acetoxylation of ketones. While the precise mechanism can be complex and subject to reaction conditions, it is generally believed to proceed through either a radical pathway or an ionic pathway. The radical mechanism involves the homolytic cleavage of the lead tetraacetate to generate an acetoxy radical, which then abstracts an α-hydrogen from the cyclopentanone to form a cyclopentanonyl radical. This radical can then react with another molecule of lead tetraacetate to yield the α-acetoxy cyclopentanone. Alternatively, the ionic pathway may involve the formation of an enol or enolate of cyclopentanone, which then attacks the lead tetraacetate in a nucleophilic manner, followed by the elimination of lead(II) acetate (B1210297).

A more contemporary and environmentally benign approach involves the use of hypervalent iodine(III) reagents, such as (diacetoxy)iodobenzene (PIDA). The mechanism of α-acetoxylation of ketones using PIDA has been the subject of detailed experimental and theoretical studies. rsc.orgresearchgate.net It is proposed that the reaction is initiated by the formation of an enol or enolate of the ketone. This is a critical step, as non-enolizable ketones fail to react. rsc.org The enol then acts as a nucleophile, attacking the electrophilic iodine(III) center of PIDA to form an α-iodo(III) ketone intermediate. This intermediate is then subjected to a nucleophilic attack by an acetate ion. This substitution can proceed via an SN2-type mechanism, leading to the formation of the α-acetoxy ketone and iodobenzene (B50100). rsc.org

A study investigating the α-acetoxylation of various cyclic ketones, including cyclopentanone, with PIDA provided evidence for this mechanistic pathway. For cyclopentanone, a conversion of 50% to the corresponding α-acetoxy ketone was observed, highlighting the viability of this method. rsc.org The reaction conditions, such as temperature and the presence of a Lewis acid catalyst like boron trifluoride etherate, can significantly influence the reaction rate and yield. organic-chemistry.org

The proposed mechanism for the mono-α-acetoxylation of a cyclic ketone via a hypervalent iodine reagent is depicted below:

Image depicting the proposed mechanism for the mono-α-acetoxylation of a cyclic ketone. rsc.org

Image depicting the proposed mechanism for the mono-α-acetoxylation of a cyclic ketone. rsc.orgReaction Kinetics and Thermodynamic Analysis of Formation Pathways

The efficiency and feasibility of the synthesis of Cyclopentanone, 2-(acetyloxy)- are governed by the kinetics and thermodynamics of the formation pathways. While comprehensive thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the α-acetoxylation of cyclopentanone are not extensively documented in the literature, some kinetic aspects and general thermodynamic principles can be discussed based on available studies.

A study on the α-acetoxylation of various ketones using (diacetoxy)iodobenzene (PIDA) provides some insights into the reaction kinetics. rsc.org For cyclic ketones like cyclopentanone, the conversion to the corresponding α-acetoxy ketone was reported to be 50%. rsc.org The reaction rate is influenced by several factors, including the concentration of the reactants, temperature, and the presence of catalysts. For instance, it was observed that the reaction requires an excess of PIDA for optimal conversion, likely due to the thermal decomposition of the reagent at higher temperatures. rsc.org The reaction time can also be considerable, with some reactions being monitored for up to three days to reach completion. rsc.org

The temperature is a critical parameter affecting the reaction rate. In the aforementioned study, it was found that no conversion was observed at temperatures between 0 °C and 25 °C, with the optimal temperature range for moderate conversion being 70–80 °C. However, increasing the temperature to 90 °C led to a decrease in conversion due to the enhanced decomposition of PIDA. rsc.org

From a thermodynamic standpoint, the spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. alevelchemistry.co.uklibretexts.org For a reaction to be spontaneous, ΔG must be negative. In the context of α-acetoxylation, the formation of new, stable C-O and C-C bonds and the release of byproducts would contribute to a negative enthalpy change (exothermic reaction), which would favor the reaction. However, the ordering of molecules from reactants to a more structured product might lead to a decrease in entropy (negative ΔS), which would be unfavorable. The balance between these enthalpic and entropic factors, and its dependence on temperature, will ultimately determine the equilibrium position of the reaction. While specific values are not available for this particular reaction, it is a general principle that reactions are favored if the enthalpy of the system decreases. libretexts.org

The following table summarizes the observed conversion rates for the α-acetoxylation of various cyclic ketones using PIDA, which can serve as an indicator of the relative reactivity and favorability of the reaction for different ring sizes.

| Cyclic Ketone | Conversion to α-Acetoxy Ketone (%) |

|---|---|

| Cyclopentanone | 50 |

| Cyclohexanone | 75 |

| Cycloheptanone | 77 |

Intramolecular Rearrangement Mechanisms involving the Cyclopentanone, 2-(acetyloxy)- Moiety

While specific studies on the intramolecular rearrangement of Cyclopentanone, 2-(acetyloxy)- are scarce, the structural motif of an α-substituted ketone suggests the possibility of several classical organic rearrangements. These rearrangements are often driven by the formation of a more stable intermediate or product.

One such potential rearrangement is analogous to the Favorskii rearrangement , which is characteristic of α-halo ketones in the presence of a base. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. In the case of cyclic α-halo ketones, this leads to ring contraction. Although the acetyloxy group is not as good a leaving group as a halide, under certain conditions, particularly with the assistance of a Lewis acid to activate the carbonyl group, a similar rearrangement could be envisioned.

Another relevant transformation is the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, induced by acid, base, or heat. wikipedia.org This rearrangement is reversible and thermodynamically controlled, favoring the formation of the more stable α-hydroxy carbonyl compound. While Cyclopentanone, 2-(acetyloxy)- is an ester and not an alcohol, hydrolysis of the acetyloxy group would yield the corresponding α-hydroxy cyclopentanone, which could then undergo this rearrangement.

Photochemical rearrangements of α,β-unsaturated ketones are also known to occur, often leading to the formation of cyclopropyl (B3062369) ketones or other rearranged products. acs.org Furthermore, the photochemical rearrangement of α-hydroxy ketones to lactones has been reported. rsc.org Although direct evidence for the photochemical rearrangement of Cyclopentanone, 2-(acetyloxy)- is not available, its structure suggests that it could be susceptible to such transformations upon UV irradiation.

The table below outlines some plausible, though not experimentally confirmed for this specific molecule, intramolecular rearrangements based on the structural features of Cyclopentanone, 2-(acetyloxy)-.

| Rearrangement Type | Key Intermediate/Process | Potential Product Type |

|---|---|---|

| Favorskii-type Rearrangement | Cyclopropanone intermediate | Cyclobutanecarboxylic acid derivative |

| α-Ketol Rearrangement (post-hydrolysis) | 1,2-alkyl shift in α-hydroxy ketone | Isomeric α-hydroxy ketone |

| Photochemical Rearrangement | Biradical intermediates | Lactones or other rearranged products |

Further experimental and computational studies are required to determine if these rearrangements are viable for Cyclopentanone, 2-(acetyloxy)- and to elucidate the specific mechanistic pathways involved.

Studies on the Reactivity of the Cyclopentanone, 2-(acetyloxy)- Enone System

The presence of the α,β-unsaturated ketone functionality, or enone system, in potential derivatives of Cyclopentanone, 2-(acetyloxy)- (formed via elimination of acetic acid), renders it susceptible to a variety of important carbon-carbon bond-forming reactions. The reactivity of this enone system is a subject of significant interest in synthetic organic chemistry. Two of the most prominent reactions involving enones are the Diels-Alder reaction and the Michael addition.

In the Diels-Alder reaction , a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com Enones, such as a derivative of Cyclopentanone, 2-(acetyloxy)-, can act as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, and the carbonyl group of the enone serves this purpose effectively. masterorganicchemistry.comlibretexts.org The reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. wikipedia.org A study on the Diels-Alder reaction of 2-cyclopentenone with Danishefsky's diene in the presence of various Lewis acids has demonstrated the utility of this class of compounds as dienophiles. researchgate.net The presence of the acetyloxy group at the α-position could influence the stereoselectivity and regioselectivity of the cycloaddition.

The Michael addition is another cornerstone reaction of enones, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is effective for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. organic-chemistry.org A wide range of nucleophiles, including enolates, amines, and thiols, can act as Michael donors. wikipedia.org The enone system of a Cyclopentanone, 2-(acetyloxy)- derivative would be an excellent Michael acceptor due to the polarization of the double bond by the adjacent carbonyl group.

The table below summarizes the key features of these two important reactions in the context of a potential Cyclopentanone, 2-(acetyloxy)- enone system.

| Reaction | Role of Enone | Key Mechanistic Feature | Typical Product |

|---|---|---|---|

| Diels-Alder Reaction | Dienophile | [4+2] Cycloaddition | Substituted Bicyclic System |

| Michael Addition | Michael Acceptor | 1,4-Conjugate Addition | 3-Substituted Cyclopentanone |

Further investigations into these and other reactions of the Cyclopentanone, 2-(acetyloxy)- enone system are essential for expanding its synthetic utility and for the discovery of novel chemical transformations.

Stereochemical Control in Cyclopentanone, 2 Acetyloxy Synthesis and Transformation

Enantioselective and Diastereoselective Synthesis of Cyclopentanone (B42830), 2-(acetyloxy)- Analogues

The creation of single enantiomers or diastereomers of 2-(acetyloxy)cyclopentanone and its analogues is a significant challenge that has been addressed through various sophisticated synthetic strategies. These methods are crucial for obtaining stereochemically pure compounds for further applications.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of chiral cyclopentanone derivatives.

One notable example involves the use of D-glucose-derived chiral auxiliaries in an enantioselective variant of the synthesis of cross-conjugated cyclopentenones. researchgate.netnih.gov This approach allows for the preparation of both enantiomeric series of the target molecules with minor modifications to the synthetic route. researchgate.net While not directly demonstrated for 2-(acetyloxy)cyclopentanone, this methodology highlights the potential of carbohydrate-based auxiliaries in controlling the stereochemistry of cyclopentanone systems.

Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by Evans. These auxiliaries have been instrumental in various stereoselective transformations, including alkylations and aldol (B89426) reactions, which can be key steps in the synthesis of substituted cyclopentanones. sigmaaldrich.com For instance, pseudoephedrine can be used as a chiral auxiliary where it is first converted to the corresponding amide. Deprotonation followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. wikipedia.org

The general principle of using a chiral auxiliary in the synthesis of a 2-substituted cyclopentanone is outlined below:

| Step | Description |

| 1. Attachment | A prochiral cyclopentanone derivative is covalently attached to a chiral auxiliary. |

| 2. Stereoselective Reaction | The resulting adduct undergoes a diastereoselective transformation (e.g., alkylation, aldol reaction) to create a new stereocenter. The steric and electronic properties of the auxiliary direct the approach of the incoming reagent to one face of the molecule. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched cyclopentanone derivative. |

While specific examples for the direct synthesis of enantiopure 2-(acetyloxy)cyclopentanone using chiral auxiliaries are not extensively documented, the established success of these auxiliaries in the synthesis of other chiral cyclopentanones provides a strong foundation for their application in this context. nih.govresearchgate.net

Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. This field has seen rapid advancements, with the development of a wide array of chiral catalysts for various transformations.

A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described for the synthesis of densely functionalized cyclopentanones with high enantioselectivities. nih.gov This cascade process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov The reaction proceeds with a variety of substrates, affording highly functionalized cyclopentanones in good yields and with excellent control of stereochemistry. nih.gov

The following table summarizes the key aspects of this catalytic approach:

| Catalyst System | Reaction Type | Key Features |

| Secondary Amine / N-Heterocyclic Carbene | Michael Addition / Intramolecular Crossed Benzoin | One-pot synthesis, high enantioselectivity, broad substrate scope. |

Furthermore, the direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes has been achieved by combining a photocatalyst and an organocatalyst. escholarship.org This method generates a chiral α-iminyl radical cation intermediate that installs a stereocenter with high enantioselectivity. escholarship.org While applied to a different ring system, this dual catalytic strategy showcases the potential for developing novel asymmetric routes to chiral cyclopentanones.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. semanticscholar.orgwikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. semanticscholar.org

Enzymatic kinetic resolution (EKR) is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by enzymes, especially lipases. google.comresearchgate.netmdpi.com Lipases are widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. google.com In the context of 2-(acetyloxy)cyclopentanone, this would typically involve the enantioselective hydrolysis of the racemic acetate (B1210297) or the enantioselective acylation of the corresponding racemic 2-hydroxycyclopentanone.

For example, the enzymatic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol has been optimized using Candida rugosa lipase (B570770), demonstrating the feasibility of resolving secondary alcohols to high enantiomeric excess. mdpi.com While a direct application to 2-hydroxycyclopentanone is not detailed, the principles are transferable.

The following table illustrates a typical enzymatic kinetic resolution of a racemic secondary alcohol:

| Enzyme | Acyl Donor | Solvent | Outcome |

| Lipase | Vinyl acetate | Organic solvent | Enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. |

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. mdpi.com Metal/lipase-catalyzed DKR of racemic alcohols has proven to be a general and practical process for obtaining enantiopure esters. mdpi.com For instance, the DKR of racemic 2-hydroxy-1-indanone has been achieved through a combination of a ruthenium catalyst for racemization and a lipase for enantioselective acylation, yielding the corresponding (R)-2-acetoxy-1-indanone with moderate enantioselectivity but in high yield. mdpi.com

Stereochemical Influence on Subsequent Derivatization Reactions

The stereochemistry at the C2 position of the cyclopentanone ring significantly influences the outcome of subsequent chemical transformations. The orientation of the acetyloxy group can direct the approach of reagents, leading to high diastereoselectivity in derivatization reactions.

For example, in nucleophilic additions to the carbonyl group of a 2-substituted cyclopentanone, the existing stereocenter can dictate the facial selectivity of the attack. This is a well-established principle in asymmetric synthesis, where substrate control is used to generate new stereocenters with a predictable configuration. The stereochemistry of nucleophilic addition to cyclic ketones is influenced by a combination of steric and electronic factors. rsc.org

The stereochemical outcome of reactions at other positions on the cyclopentanone ring is also affected by the C2 substituent. For instance, the formation of an enolate and its subsequent reaction with an electrophile will be influenced by the steric bulk and electronic nature of the acetyloxy group.

Conformational Analysis and its Impact on Reactivity

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the envelope and half-chair forms. dalalinstitute.com The introduction of substituents, such as an acetyloxy group at the C2 position, will influence the conformational preferences of the ring.

The conformational equilibrium of the cyclopentanone ring and the orientation of the substituents play a crucial role in determining the molecule's reactivity. nih.govbiomedres.usbiomedres.us For instance, the accessibility of the carbonyl group to incoming nucleophiles can be affected by the conformational state of the ring. In one conformation, a substituent might be in a pseudo-axial position, sterically hindering one face of the carbonyl, while in another conformation, it might occupy a pseudo-equatorial position, leading to a different steric environment.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of Cyclopentanone (B42830), 2-(acetyloxy)-. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentanone ring and the acetyl group. The proton at the C2 position, being attached to the carbon bearing the acetyloxy group, would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The protons of the acetyl methyl group would appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The remaining methylene (B1212753) protons on the cyclopentanone ring would exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

The ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com Key resonances would include a signal for the ketone carbonyl carbon (C1) at a highly downfield position (typically >200 ppm), a signal for the ester carbonyl carbon of the acetyl group, and a signal for the C2 carbon atom shifted downfield by the attached oxygen. The methyl carbon of the acetyl group and the methylene carbons of the cyclopentanone ring would appear at more upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentanone, 2-(acetyloxy)-

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~215 |

| 2 | Downfield (Multiplet) | ~75 |

| 3 | Mid-range (Multiplet) | ~35 |

| 4 | Upfield (Multiplet) | ~20 |

| 5 | Mid-range (Multiplet) | ~30 |

| Acetyl CH₃ | ~2.1 (Singlet) | ~21 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. harvard.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.orgsdsu.edu A COSY spectrum of Cyclopentanone, 2-(acetyloxy)- would show cross-peaks connecting the proton at C2 with the adjacent methylene protons at C3 and C5. It would also reveal the coupling network among the C3, C4, and C5 protons, helping to trace the connectivity around the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu This technique would definitively link each proton signal from the cyclopentanone ring to its corresponding carbon atom, confirming the assignments made from the 1D spectra. For example, the downfield proton signal assigned to H2 would show a cross-peak to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. epfl.chsdsu.edu HMBC is crucial for identifying quaternary carbons (like the ketone and ester carbonyls) and piecing together molecular fragments. For instance, the methyl protons of the acetyl group would show a cross-peak to the ester carbonyl carbon, confirming the acetate (B1210297) functionality. Furthermore, the proton at C2 would be expected to show correlations to the ketone carbonyl carbon (C1) and the C3 and C5 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.comazom.com

The IR spectrum of Cyclopentanone, 2-(acetyloxy)- would be dominated by two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1740-1750 cm⁻¹, which is typical for a five-membered ring ketone. researchgate.net The ester C=O stretch would appear at a slightly higher frequency, typically around 1735-1750 cm⁻¹. Additionally, a strong C-O stretching band for the ester linkage would be visible in the 1200-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. azom.com While the polar carbonyl groups give strong signals in the IR spectrum, the less polar parts of the molecule, such as the C-C bonds of the ring, may show more prominently in the Raman spectrum. The C=O stretching vibrations are also Raman active.

Table 2: Characteristic Vibrational Frequencies for Cyclopentanone, 2-(acetyloxy)-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Ketone | C=O Stretch | ~1745 (Strong) | Active |

| Ester | C=O Stretch | ~1740 (Strong) | Active |

| Ester | C-O Stretch | ~1240 (Strong) | Active |

| Alkane | C-H Stretch | ~2850-2990 (Medium) | Active |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides critical information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. libretexts.orglibretexts.org

For Cyclopentanone, 2-(acetyloxy)-, the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (C₇H₁₀O₃ = 142.15 g/mol ). The fragmentation of this molecular ion is predictable based on the functional groups present. Key fragmentation pathways would include:

Loss of the acetyloxy group: Cleavage of the C-O bond at C2 could lead to the loss of an acetyloxy radical (•OCOCH₃), resulting in a fragment ion.

Loss of ketene (B1206846): A common fragmentation for acetate esters is the McLafferty rearrangement, leading to the loss of neutral ketene (CH₂=C=O, 42 Da), which would produce a prominent peak at M-42.

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a characteristic fragmentation for ketones. chemguide.co.uk This could lead to the loss of CO or other small fragments from the ring. For the related compound cyclopentanone, fragmentation is dominated by the loss of CO and C₂H₄. researchgate.net

Formation of the acetyl cation: A peak at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺, is highly characteristic of acetate-containing compounds and would be expected to be a significant, often the base, peak in the spectrum. libretexts.org

X-ray Crystallography for Absolute Configuration Determination (on related compounds)

If Cyclopentanone, 2-(acetyloxy)- were prepared as a single enantiomer and crystallized, X-ray analysis could unambiguously determine its absolute configuration (R or S) at the C2 stereocenter. The technique involves solving the structure by direct methods and refining it using least-squares procedures, yielding a detailed model of the molecule's solid-state structure.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of a chemical sample and for separating mixtures of compounds, including isomers. iust.ac.ir

Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for determining the purity of Cyclopentanone, 2-(acetyloxy)-. A pure sample would ideally show a single peak under various chromatographic conditions. The presence of additional peaks would indicate impurities, such as starting materials, byproducts, or degradation products. Thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and purity. google.com

Isomer Separation: Since Cyclopentanone, 2-(acetyloxy)- is a chiral molecule (possessing a stereocenter at C2), it can exist as a pair of enantiomers (R and S forms). Standard chromatographic techniques cannot separate these enantiomers. However, chiral chromatography, particularly chiral HPLC or chiral GC, which utilizes a chiral stationary phase, is specifically designed for this purpose. This method allows for the separation and quantification of the individual enantiomers in a racemic mixture, which is essential for stereoselective synthesis and analysis. google.com

Despite a comprehensive search for scholarly articles and analytical data, specific research findings detailing the Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications for the compound Cyclopentanone, 2-(acetyloxy)- are not available in the public domain.

General analytical methodologies for similar ketone compounds exist; however, providing detailed, scientifically accurate information and data tables as requested for "Cyclopentanone, 2-(acetyloxy)-" is not possible without specific experimental results from peer-reviewed literature. The creation of such an article would require access to proprietary research data or the generation of new experimental data, which is beyond the scope of this service.

Therefore, the requested article focusing solely on the advanced spectroscopic and analytical characterization of "Cyclopentanone, 2-(acetyloxy)-" with specific data tables cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Currently, there are no published quantum chemical calculations detailing the optimized geometry, bond lengths, bond angles, dihedral angles, and electronic properties (such as molecular orbital energies, HOMO-LUMO gap, and charge distribution) of Cyclopentanone (B42830), 2-(acetyloxy)-. Such calculations would provide fundamental insights into its stability and reactivity.

Computational Modeling of Reaction Pathways and Transition States

No computational models are available in the literature that explore the reaction mechanisms involving Cyclopentanone, 2-(acetyloxy)-. This includes the identification of transition states, calculation of activation energies, and determination of reaction kinetics for processes such as hydrolysis, pyrolysis, or other chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

There are no publicly available theoretical predictions of the spectroscopic parameters for Cyclopentanone, 2-(acetyloxy)-. Computational methods are often used to predict 1H and 13C NMR chemical shifts and infrared vibrational frequencies, which can aid in the experimental characterization of a compound. Without these calculations, a theoretical spectrum cannot be presented.

Conformational Landscape Analysis and Energy Minimization

A detailed conformational analysis of Cyclopentanone, 2-(acetyloxy)-, involving the systematic exploration of its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. Such an analysis would be crucial for understanding its three-dimensional structure and how its shape influences its physical and chemical properties.

Applications in Complex Molecule Synthesis

Utility as a Building Block for Pharmaceutical Intermediates

The compound is a well-established precursor in the synthesis of intermediates for active pharmaceutical ingredients (APIs). Its ability to be resolved into single enantiomers allows for its use in creating stereochemically pure drugs, which is critical for efficacy and safety.

Cyclopentanone (B42830), 2-(acetyloxy)- is a foundational building block for the synthesis of chiral cyclopentenones, which are key intermediates in the production of prostaglandins and their analogues acs.orgnih.gov. Prostaglandins are a class of biologically active lipid compounds with a wide range of physiological effects, leading to their use in treating conditions such as glaucoma, ulcers, and inducing labor nih.govpageplace.de.

The synthesis often involves the enzymatic resolution of racemic 2-(acetyloxy)cyclopentanone to yield enantiomerically pure (S)- or (R)- isomers metu.edu.tr. These chiral intermediates are then transformed, for example, into chiral 4-substituted cyclopentenones, which serve as the core structure onto which the characteristic side chains of prostaglandins are appended through various coupling reactions acs.orglibretexts.org. The strategic use of this chiral cyclopentane (B165970) core is a cornerstone of many total synthesis routes for these complex molecules nih.govlibretexts.org.

While not a direct fragment of the final steroidal core, Cyclopentanone, 2-(acetyloxy)- serves as a model substrate for developing and refining synthetic methodologies that are subsequently applied to the synthesis of steroids. For instance, reactions like the Ramberg-Bäcklund reaction, which creates carbon-carbon double bonds, have been employed in the synthesis of novel steroid analogues, such as estrone analogues chemistry-chemists.com. Synthetic procedures for 2-(acetyloxy)cyclopentanone itself are featured in reviews of such reactions, highlighting its relevance in the context of these synthetic strategies chemistry-chemists.com. This demonstrates its role as a platform for validating reactions that are crucial in the complex assembly of steroidal frameworks.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and form the core of countless drugs nih.govopenmedicinalchemistryjournal.com. Cyclopentanone, 2-(acetyloxy)- can be converted into precursors for these structures. One documented pathway involves the Beckmann fission of 2-acetoxycyclopentanone oxime. This reaction yields 5-acetoxy-5-chlorovaleronitrile researchgate.net. The resulting functionalized nitrile is a versatile intermediate that can be further elaborated through reduction and cyclization steps to form substituted pyrrolidines and other related nitrogen heterocycles, which are valuable scaffolds in drug discovery frontiersin.orgorganic-chemistry.org.

Role in the Synthesis of Agrochemicals

The application of Cyclopentanone, 2-(acetyloxy)- in the agrochemical field is less direct but is linked to the synthesis of complex molecules with potential bioactivity. For example, research into the electrochemical synthesis of novel catechol derivatives, a class of compounds investigated for use as biodegradable agrochemicals, has identified 2-(acetyloxy)cyclopentanone as a product derived from the oxidation of a related compound, 2-acetylcyclopentanone researchgate.net. This places the compound within reaction networks aimed at producing new agrochemical candidates and highlights its potential as an intermediate in this sector.

Contributions to the Synthesis of Specialty Organic Chemicals

In addition to its role in pharmaceuticals, Cyclopentanone, 2-(acetyloxy)- is implicated in the synthesis of other specialty organic chemicals. It is a known product in the thermal and photochemical oxidation of 2-acetylcyclopentanone researchgate.netresearchgate.net. This reaction also produces other valuable specialty chemicals, including glutaric acid and 5,6-dioxoheptanoic acid researchgate.netresearchgate.netresearchgate.net. The formation of these compounds alongside 2-(acetyloxy)cyclopentanone illustrates its position within complex chemical transformations that yield a portfolio of useful industrial and laboratory chemicals.

Integration into Multi-Step Total Synthesis Endeavors

The true value of Cyclopentanone, 2-(acetyloxy)- as a building block is demonstrated in its integration into lengthy and complex total synthesis campaigns. A prime example is its role in the stereocontrolled synthesis of analogues of Gabapentin, an anticonvulsant drug vulcanchem.com. A patent for the synthesis of five-membered ring Gabapentin analogues describes a multi-step process where a chiral acetoxy cyclopentenone is subjected to conjugate addition to form a trans-3,4-disubstituted acetoxy cyclopentanone intermediate google.com. This intermediate is then carried through several subsequent steps to build the final, complex drug analogue. This highlights how the cyclopentanone core, with its strategically placed acetyloxy group, acts as a scaffold upon which the rest of the target molecule is meticulously constructed.

Interactive Data Table: Key Synthetic Applications

| Target Molecule Class | Specific Example(s) | Role of Cyclopentanone, 2-(acetyloxy)- | Relevant Sections |

| Pharmaceutical Intermediates | Gabapentin Analogues | Core scaffold for stereocontrolled synthesis | 7.1, 7.4 |

| Biologically Active Cyclopentanoids | Prostaglandins | Precursor to the chiral cyclopentane core | 7.1.1, 7.4 |

| Nitrogen Heterocycles | Pyrrolidine Precursors | Source of functionalized acyclic nitrile for cyclization | 7.1.3 |

| Steroid Synthesis Methodologies | Estrone Analogues | Model substrate for key C-C bond-forming reactions | 7.1.2 |

| Specialty Chemicals | Glutaric Acid | Co-product in oxidation reactions | 7.3 |

Applications in Carbon-Carbon Bond Forming Reactions

Cyclopentanone, 2-(acetyloxy)-, also known as 2-acetoxycyclopentanone, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures where the formation of new carbon-carbon (C-C) bonds is a critical step. Its utility stems from the presence of multiple reactive sites: the ketone carbonyl, the enolizable α-protons, and the acetyloxy group, which can function as a leaving group under certain catalytic conditions. These features allow it to participate as either a nucleophilic or electrophilic partner in a variety of C-C bond-forming transformations.

Key strategies involving 2-acetoxycyclopentanone in complex synthesis include its conversion into other reactive intermediates and its direct use in coupling reactions. Two of the most significant applications are its role as a precursor to α,β-unsaturated cyclopentenones for conjugate additions and its use in palladium-catalyzed allylic alkylations.

Role as a Precursor for Conjugate Addition Reactions

A primary application of 2-acetoxycyclopentanone is its function as a precursor to 2-cyclopentenone. The elimination of the acetyloxy group generates an α,β-unsaturated system, which is a powerful electrophile in conjugate addition reactions (also known as Michael or 1,4-additions) lumenlearning.comwikipedia.orglibretexts.orgmasterorganicchemistry.com. In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated ketone lumenlearning.comwikipedia.orglibretexts.org. This method is fundamental to the synthesis of numerous natural products, most notably jasmonates and their analogues, which are plant hormones with applications in the fragrance industry rsc.orgnih.govresearchgate.netucl.ac.ukescholarship.org.

The general sequence involves:

Formation of 2-Cyclopentenone : Elimination of acetic acid from 2-acetoxycyclopentanone provides the α,β-unsaturated ketone.

Conjugate Addition : Reaction of the resulting 2-cyclopentenone with a carbon nucleophile, such as an organocuprate (Gilman reagent) or a stabilized enolate, forms a new C-C bond at the β-position of the cyclopentanone ring wikipedia.org.

This strategy is particularly effective for introducing side chains to the cyclopentane core, a key step in the total synthesis of molecules like methyl jasmonate rsc.orgucl.ac.uk. The regioselectivity of the attack on the β-carbon is a reliable and high-yielding process for building complexity wikipedia.org.

Palladium-Catalyzed Allylic Alkylation

The acetyloxy group in 2-acetoxycyclopentanone can serve as a leaving group in the presence of a palladium(0) catalyst. This initiates the formation of a palladium π-allyl intermediate, which is an electrophilic species. This intermediate can then react with a wide range of soft carbon nucleophiles, such as stabilized enolates (e.g., from malonic esters), to form a new C-C bond. This transformation is known as the Tsuji-Trost reaction or palladium-catalyzed asymmetric allylic alkylation (AAA) nih.govdicp.ac.cnucmerced.edu.

While the direct use of 2-acetoxycyclopentanone itself is a specific application, the broader methodology has been extensively developed for cyclopentanone systems. For instance, related palladium-catalyzed decarboxylative allylic alkylations have been used to create challenging all-carbon quaternary centers on cyclopentanone rings with high enantioselectivity nih.govfigshare.com. In this context, a β-ketoester is decarboxylated to form a nucleophilic enolate in the presence of the palladium π-allyl electrophile nih.gov. The underlying principle demonstrates the power of using a leaving group at the α-position of a ketone to facilitate C-C bond formation at that site via palladium catalysis.

Enolate Alkylation

As a ketone, 2-acetoxycyclopentanone possesses acidic α-hydrogens that can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate ion pressbooks.publibretexts.orglibretexts.orgyoutube.comfiveable.me. This enolate can then react with an electrophilic carbon source, typically an alkyl halide, in an SN2 reaction to forge a new C-C bond at the α-position pressbooks.publibretexts.orglibretexts.orgfiveable.me. This direct alkylation approach offers a straightforward method for introducing alkyl substituents onto the cyclopentanone framework. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and to prevent side reactions like self-condensation youtube.com.

The following table summarizes these key carbon-carbon bond-forming reactions involving Cyclopentanone, 2-(acetyloxy)- or its direct derivatives.

Table 1: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Role of Cyclopentanone Derivative | Key Reagents | Type of C-C Bond Formed | Typical Product |

| Conjugate Addition | Precursor to Electrophile (2-Cyclopentenone) | 1. Base (for elimination) 2. Organocuprate (R₂CuLi) or Enolate | C(sp³)–C(sp³) | 3-Substituted Cyclopentanone |

| Palladium-Catalyzed Allylic Alkylation | Electrophile (via π-allyl complex) | Pd(0) catalyst, Nucleophile (e.g., malonate enolate) | C(sp³)–C(sp³) | 2-Substituted Cyclopentanone |

| Direct Enolate Alkylation | Nucleophile (as enolate) | Strong base (e.g., LDA), Alkyl Halide (R-X) | C(sp³)–C(sp³) | 2,2-Disubstituted or 2,5-Disubstituted Cyclopentanone |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Cyclopentanone (B42830), 2-(acetyloxy)-, and its derivatives with high levels of selectivity and efficiency is a key area of ongoing research. The development of novel catalytic systems is at the heart of these efforts, with a focus on asymmetric synthesis to produce enantiomerically pure compounds.

Recent advancements in the α-functionalization of ketones provide a fertile ground for the development of catalysts for the synthesis of Cyclopentanone, 2-(acetyloxy)-. One promising approach involves the use of organocatalysis. For instance, cinchona alkaloid derivatives have been successfully employed as catalysts for the asymmetric α-hydroxylation of β-keto esters, a reaction that is mechanistically related to the introduction of an acetyloxy group. nih.gov These catalysts operate through non-covalent interactions, creating a chiral environment that directs the approach of the electrophilic acetylating agent.

Transition metal catalysis also offers a powerful toolkit for the α-acetoxylation of ketones. While much of the recent focus has been on α-alkylation and α-arylation, the underlying principles of forming metal-enolate intermediates can be adapted for C-O bond formation. mdpi.com The challenge lies in controlling the reactivity to favor O-acylation over potential side reactions. The development of unique bimetallic ligands has shown promise in enhancing conversion and selectivity in nickel-catalyzed C(sp³)–C(sp³) cross-coupling reactions, a strategy that could potentially be adapted for C-O bond formation. organic-chemistry.org

Furthermore, hypervalent iodine reagents have emerged as effective mediators for the α-acetoxylation of ketones. An efficient and economical method utilizes iodobenzene (B50100) as a catalyst in conjunction with an oxidant like aqueous hydrogen peroxide and acetic anhydride. organic-chemistry.org This approach avoids the use of stoichiometric amounts of heavy metals, such as lead tetraacetate, making it a more environmentally benign option. organic-chemistry.org The reaction conditions, including temperature and the use of promoters like boron trifluoride–diethyl ether, are crucial for achieving high yields and minimizing side product formation. organic-chemistry.org

Future research in this area will likely focus on the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. The ultimate goal is to achieve high enantioselectivity in the synthesis of chiral 2-(acetyloxy)cyclopentanone derivatives, which are valuable intermediates in the synthesis of complex molecules.

Flow Chemistry and Continuous Processing for Cyclopentanone, 2-(acetyloxy)- Synthesis

The paradigm of chemical synthesis is gradually shifting from traditional batch processing to continuous flow manufacturing, and the synthesis of Cyclopentanone, 2-(acetyloxy)- is poised to benefit significantly from this transition. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of multiple reaction steps. flinders.edu.aunih.gov

The α-functionalization of ketones, a key step in the synthesis of Cyclopentanone, 2-(acetyloxy)-, is particularly well-suited for flow chemistry. The ability to precisely control temperature and residence time in a microreactor can lead to improved yields and selectivities compared to batch reactions. rsc.org For instance, a continuous flow methodology for the α-alkylation of ketones has been shown to provide excellent yields, reduce reaction times, and avoid cryogenic temperatures. rsc.org This level of control is directly applicable to the α-acetoxylation of cyclopentanone.

The synthesis of a versatile cyclopentenone building block has been successfully demonstrated in a flow-based multistep processing sequence, highlighting the potential for constructing complex cyclic systems in a continuous manner. durham.ac.uk This work showcases the use of tubular coil reactors and in-line extraction, technologies that could be readily adapted for the synthesis and purification of Cyclopentanone, 2-(acetyloxy)-. durham.ac.uk

Future developments in this area will likely involve the design of dedicated flow reactors optimized for the specific requirements of α-acetoxylation reactions. The integration of real-time monitoring and automated optimization algorithms will further enhance the efficiency and robustness of continuous flow synthesis of this important chemical intermediate.

Computational Design and Discovery of New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. In the context of Cyclopentanone, 2-(acetyloxy)-, computational methods can be employed to design and discover new derivatives with tailored properties.

DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of Cyclopentanone, 2-(acetyloxy)- and its potential derivatives. nih.gov For example, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to predict the reactivity of a molecule and its susceptibility to nucleophilic or electrophilic attack. researchgate.net This information can guide the design of new synthetic routes and the prediction of reaction outcomes.

Furthermore, computational studies can be used to investigate the reaction mechanisms of catalytic processes for the synthesis of Cyclopentanone, 2-(acetyloxy)-. By modeling the transition states and intermediates of a catalytic cycle, researchers can gain a deeper understanding of the factors that control selectivity and efficiency. This knowledge can then be used to design more effective catalysts.

Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used to screen for new derivatives of Cyclopentanone, 2-(acetyloxy)- with potential biological activity. mdpi.com By docking virtual libraries of derivatives into the active sites of enzymes or receptors, it is possible to identify promising candidates for further experimental investigation.

While specific computational studies on Cyclopentanone, 2-(acetyloxy)- are not yet widely reported, the methodologies are well-established. Future research will undoubtedly leverage these computational tools to accelerate the discovery and development of new derivatives with applications in pharmaceuticals, agrochemicals, and materials science.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical functionality of Cyclopentanone, 2-(acetyloxy)- makes it an interesting candidate for interdisciplinary research, particularly in the fields of materials science and nanotechnology. The ester and ketone groups provide handles for further chemical modification, allowing for the incorporation of this molecule into larger structures such as polymers and nanocomposites.

In polymer chemistry, Cyclopentanone, 2-(acetyloxy)- could serve as a monomer or a functional additive. For example, the ketone group could be a site for polymerization reactions, or the ester group could be hydrolyzed to a hydroxyl group, which could then be used to initiate polymerization or to attach the molecule to a polymer backbone. The resulting polymers could have unique properties, such as altered thermal stability, mechanical strength, or surface properties. The use of "click chemistry" reactions provides a versatile toolkit for the covalent functionalization of materials, and derivatives of Cyclopentanone, 2-(acetyloxy)- could be designed to participate in such reactions. mdpi.com

In the realm of nanotechnology, Cyclopentanone, 2-(acetyloxy)- could be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling their use in a variety of applications. For instance, coating nanoparticles with a layer of molecules derived from Cyclopentanone, 2-(acetyloxy)- could improve their dispersibility in different solvents or polymer matrices, leading to the formation of advanced polymer nanocomposites with enhanced properties. mdpi.comresearchgate.net

While the direct application of Cyclopentanone, 2-(acetyloxy)- in materials science and nanotechnology is still an emerging area, the potential is significant. Future interdisciplinary research will likely focus on the synthesis of novel derivatives with specific functionalities tailored for these applications, opening up new avenues for the development of advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.